2-Methyl-4-[2-(thiophen-2-yl)ethenyl]benzonitrile
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Overview
Description
2-Methyl-4-[2-(thiophen-2-yl)ethenyl]benzonitrile is an organic compound that features a benzonitrile core substituted with a methyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[2-(thiophen-2-yl)ethenyl]benzonitrile typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Vinylogous Substitution: The thiophene ring is then subjected to vinylogous substitution to introduce the ethenyl group.
Coupling with Benzonitrile: The final step involves coupling the substituted thiophene with a benzonitrile derivative under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[2-(thiophen-2-yl)ethenyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Halogenated derivatives or substituted thiophenes.
Scientific Research Applications
2-Methyl-4-[2-(thiophen-2-yl)ethenyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-Methyl-4-[2-(thiophen-2-yl)ethenyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Methylthiophene: A simpler thiophene derivative with similar electronic properties.
4-Thiophen-2-ylbenzoic acid methyl ester: Another thiophene-containing compound with different functional groups.
Uniqueness
2-Methyl-4-[2-(thiophen-2-yl)ethenyl]benzonitrile is unique due to its combination of a benzonitrile core with a thiophene ring and an ethenyl group. This structural arrangement imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
62308-26-3 |
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Molecular Formula |
C14H11NS |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
2-methyl-4-(2-thiophen-2-ylethenyl)benzonitrile |
InChI |
InChI=1S/C14H11NS/c1-11-9-12(4-6-13(11)10-15)5-7-14-3-2-8-16-14/h2-9H,1H3 |
InChI Key |
VDNQMIOKURIXBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C=CC2=CC=CS2)C#N |
Origin of Product |
United States |
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